An In-Depth Technical Guide to the Chemical Properties of 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine
An In-Depth Technical Guide to the Chemical Properties of 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive examination of the chemical properties, synthesis, and characterization of 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine (CAS No: 400088-76-8). This compound integrates two pharmacologically significant scaffolds: the nitropyridine moiety, a versatile synthetic intermediate, and the phenylpiperazine core, a "privileged structure" in central nervous system (CNS) drug discovery.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth mechanistic insights, validated experimental protocols, and detailed spectral analysis to facilitate further research and application of this molecule.
Core Molecular Characteristics
1-(5-Nitropyridin-2-yl)-4-phenylpiperazine is a solid organic compound featuring a pyridine ring activated by a strong electron-withdrawing nitro group, linked to a phenyl-substituted piperazine ring. This unique combination of functional groups dictates its physicochemical properties, reactivity, and potential as a precursor for more complex bioactive molecules.
Physicochemical and Computational Data
The fundamental properties of the molecule are summarized below. Parameters such as the Topological Polar Surface Area (TPSA) and the partition coefficient (LogP) are critical predictors for pharmacokinetic properties, including membrane permeability and oral bioavailability.[3]
| Property | Value | Source |
| CAS Number | 400088-76-8 | [3] |
| Molecular Formula | C₁₅H₁₆N₄O₂ | [3] |
| Molecular Weight | 284.31 g/mol | [3] |
| Physical Form | Solid | |
| Typical Purity | ≥90% | [3] |
| Storage Conditions | 2-8°C, Sealed in dry conditions | [3] |
| Computational Parameter | Value | Significance | Source |
| TPSA | 62.51 Ų | Predicts polarity and cell permeability | [3] |
| LogP | 2.3164 | Indicates lipophilicity and membrane transport | [3] |
| H-Bond Acceptors | 5 | Influences solubility and target binding | [3] |
| H-Bond Donors | 0 | Influences solubility and target binding | [3] |
| Rotatable Bonds | 3 | Relates to conformational flexibility | [3] |
Synthesis and Mechanistic Rationale
The principal and most efficient method for synthesizing 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine is through a Nucleophilic Aromatic Substitution (SNAr) reaction.
Mechanistic Insight
The SNAr mechanism is facilitated by the electronic properties of the 2-chloro-5-nitropyridine substrate. The potent electron-withdrawing nitro group, positioned para to the chlorine leaving group, strongly polarizes the pyridine ring. This polarization creates a significant partial positive charge (δ+) at the C2 position, rendering it highly susceptible to nucleophilic attack. The secondary amine of 1-phenylpiperazine acts as the nucleophile, attacking the electron-deficient C2 carbon. The reaction proceeds through a stabilized, negatively charged intermediate known as a Meisenheimer complex before the chloride ion is eliminated to yield the final product. The choice of a polar aprotic solvent like DMF or DMSO is crucial as it effectively solvates the ions involved without interfering with the nucleophile.
Caption: SNAr synthesis workflow for the target compound.
Experimental Protocol: Synthesis
This protocol is adapted from standard procedures for the synthesis of related N-arylpiperazine derivatives.[4][5]
Materials:
-
2-Chloro-5-nitropyridine (1.0 mmol, 1 eq.)
-
1-Phenylpiperazine (1.1 mmol, 1.1 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous (10 mL)
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Ethyl acetate, Hexanes, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC setup.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-chloro-5-nitropyridine (1.0 mmol) and potassium carbonate (2.0 mmol).
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Add anhydrous DMF (10 mL) to the flask, followed by 1-phenylpiperazine (1.1 mmol).
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Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 12-24 hours.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 50 mL of cold water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 25 mL) to remove residual DMF, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to afford the pure 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine.
Spectral Analysis and Structural Elucidation
Comprehensive spectral analysis is essential for unambiguous structural confirmation and purity assessment. While experimental data for this specific molecule is not widely published, accurate predictions can be made based on the analysis of its constituent fragments and related compounds.[6][7]
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the three aromatic systems and the piperazine bridge.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Rationale |
| H-3' (Pyridine) | ~8.90 - 9.10 | d | Deshielded by adjacent N and ortho to NO₂ group. |
| H-4' (Pyridine) | ~8.10 - 8.30 | dd | Deshielded by NO₂ group. |
| H-6' (Pyridine) | ~6.60 - 6.80 | d | Shielded by the piperazine nitrogen donor effect. |
| H-2, H-6 (Phenyl) | ~7.20 - 7.35 | t | Typical aromatic region, ortho to piperazine N. |
| H-3, H-5 (Phenyl) | ~6.90 - 7.05 | d | Typical aromatic region, meta to piperazine N. |
| H-4 (Phenyl) | ~6.80 - 6.95 | t | Typical aromatic region, para to piperazine N. |
| Piperazine (N-Py) | ~3.80 - 4.00 | t | Protons adjacent to the electron-poor pyridine ring. |
| Piperazine (N-Ph) | ~3.20 - 3.40 | t | Protons adjacent to the phenyl ring. |
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups, most notably the nitro group.
| Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| NO₂ Asymmetric Stretch | 1510 - 1540 | Strong |
| NO₂ Symmetric Stretch | 1335 - 1355 | Strong |
| Ar C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Ar C=C / C=N Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1180 - 1280 | Medium |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. The molecular ion peak [M]⁺ is expected at m/z 284.
Predicted Fragmentation Pathway: The most likely fragmentation pathway involves the cleavage of the piperazine ring, a characteristic fragmentation for this class of compounds.[8] The initial molecular ion can undergo cleavage to produce stable fragments corresponding to the nitropyridinylpiperazine cation and the phenyl radical, or other ring-opened species.
Caption: Key predicted fragments from the molecular ion.
Chemical Reactivity and Derivatization Potential
The primary site of reactivity for derivatization is the nitro group, which can be readily transformed into an amine.
Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is a cornerstone transformation, unlocking a vast potential for further functionalization. This reaction creates a nucleophilic amino group that can participate in a wide array of subsequent reactions, including amide bond formation, sulfonamide synthesis, and diazotization.
General Protocol (Fe/NH₄Cl Reduction): [6]
-
Dissolve 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine (1.0 mmol) in a mixture of Ethanol:Water (e.g., 4:1, 20 mL).
-
Add iron powder (Fe⁰, 3-5 eq.) and ammonium chloride (NH₄Cl, 5-7 eq.).
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Heat the mixture to reflux (approx. 80 °C) with constant stirring for 1-3 hours, monitoring by TLC.
-
Upon completion, cool the reaction and filter through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate, and then partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer, combine the organic phases, dry over Na₂SO₄, and concentrate to yield 5-(4-Phenylpiperazin-1-yl)pyridin-2-amine.
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Phenylpiperazine(92-54-6) 1H NMR [m.chemicalbook.com]
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